molecular formula C20H19NO5 B14922436 Pyridin-2-ylmethyl 5-[(4-ethoxyphenoxy)methyl]furan-2-carboxylate

Pyridin-2-ylmethyl 5-[(4-ethoxyphenoxy)methyl]furan-2-carboxylate

Cat. No.: B14922436
M. Wt: 353.4 g/mol
InChI Key: VAMMELHNLPVAGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyridylmethyl 5-[(4-ethoxyphenoxy)methyl]-2-furoate is an organic compound that features a pyridine ring, a furan ring, and an ethoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-pyridylmethyl 5-[(4-ethoxyphenoxy)methyl]-2-furoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the ethoxyphenoxy group: This step involves the reaction of the furan derivative with 4-ethoxyphenol in the presence of a suitable catalyst.

    Introduction of the pyridylmethyl group: This can be done via a nucleophilic substitution reaction where the furan derivative reacts with a pyridylmethyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Pyridylmethyl 5-[(4-ethoxyphenoxy)methyl]-2-furoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridine ring can be reduced to piperidine derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Furanones and carboxylic acids.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Pyridylmethyl 5-[(4-ethoxyphenoxy)methyl]-2-furoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-pyridylmethyl 5-[(4-ethoxyphenoxy)methyl]-2-furoate involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes or receptors, modulating their activity. The furan ring and ethoxyphenoxy group can also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Pyridylmethyl 5-[(4-methoxyphenoxy)methyl]-2-furoate
  • 2-Pyridylmethyl 5-[(4-ethoxyphenoxy)methyl]-2-thiophene
  • 2-Pyridylmethyl 5-[(4-ethoxyphenoxy)methyl]-2-pyrrole

Uniqueness

2-Pyridylmethyl 5-[(4-ethoxyphenoxy)methyl]-2-furoate is unique due to the combination of its structural features:

  • The presence of both pyridine and furan rings provides a versatile scaffold for further modifications.
  • The ethoxyphenoxy group enhances its solubility and potential biological activity.
  • Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C20H19NO5

Molecular Weight

353.4 g/mol

IUPAC Name

pyridin-2-ylmethyl 5-[(4-ethoxyphenoxy)methyl]furan-2-carboxylate

InChI

InChI=1S/C20H19NO5/c1-2-23-16-6-8-17(9-7-16)24-14-18-10-11-19(26-18)20(22)25-13-15-5-3-4-12-21-15/h3-12H,2,13-14H2,1H3

InChI Key

VAMMELHNLPVAGZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)OCC3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.